molecular formula C37H52O11Si B14103312 [(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B14103312
M. Wt: 700.9 g/mol
InChI Key: WHXLTBRGUWTBQP-BRNNVXAWSA-N
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Description

The compound “[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate” is a complex organic molecule with significant potential in various scientific fields. This compound is structurally related to paclitaxel, a well-known chemotherapeutic agent used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. The process typically starts with the isolation of a precursor molecule, followed by a series of chemical reactions to introduce the necessary functional groups. Common reagents used in these reactions include acetic anhydride, triethylamine, and various silylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects other cellular pathways, contributing to its overall biological activity .

Biological Activity

The compound [(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule primarily derived from Baccatin III , a natural diterpenoid obtained from the yew tree (Taxus species). This compound serves as a crucial intermediate in the biosynthesis of paclitaxel , a widely used anticancer drug.

The molecular formula of the compound is C47H51NO15C_{47}H_{51}NO_{15}, with a molecular weight of approximately 853.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including acetoxy and hydroxyl groups.

PropertyValue
Molecular FormulaC47H51NO15C_{47}H_{51}NO_{15}
Molecular Weight853.9 g/mol
Number of Hydrogen Bonds4
Number of Acceptors14
Complexity1790

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity , primarily due to its role as a precursor in the synthesis of paclitaxel. Paclitaxel functions by stabilizing microtubules and preventing their depolymerization during cell division, effectively inhibiting cancer cell proliferation.

Case Studies

  • In Vitro Studies : In laboratory settings, derivatives of Baccatin III have shown promising results against various cancer cell lines, including breast and ovarian cancer cells. For instance, studies have demonstrated that compounds similar to [(2S,3R,...)] significantly inhibit cell growth and induce apoptosis in these cell lines.
  • Animal Models : In vivo studies using mouse models have reported that administration of paclitaxel leads to tumor regression in xenograft models of human cancer. The effectiveness of [(2S,3R,...)] as a precursor for paclitaxel synthesis highlights its potential therapeutic application.

The mechanism by which [(2S,3R,...)] exerts its biological effects involves:

  • Microtubule Stabilization : Similar to paclitaxel, it binds to the β-subunit of tubulin in microtubules.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis and Derivatives

The synthesis of [(2S,3R,...)] can be achieved through various chemical reactions starting from Baccatin III. Key synthetic routes include:

  • Protection and Triflation : Selective protection of hydroxyl groups followed by triflation at specific positions.
  • Deprotection : Removal of protecting groups to yield the final product.

Synthetic Route Summary

StepDescription
ProtectionHydroxyl groups are protected using suitable reagents.
TriflationIntroduction of triflate group at the desired position.
DeprotectionRemoval of protecting groups to obtain the active compound.

Research Applications

The compound has several applications in research:

  • Pharmaceutical Development : As an intermediate for synthesizing paclitaxel and its derivatives.
  • Biological Studies : Investigated for its potential roles in cancer therapy and other therapeutic areas.
  • Synthetic Chemistry : Used in the development of complex organic molecules due to its unique structural features.

Properties

Molecular Formula

C37H52O11Si

Molecular Weight

700.9 g/mol

IUPAC Name

[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27?,29+,30-,32-,35+,36?,37?/m0/s1

InChI Key

WHXLTBRGUWTBQP-BRNNVXAWSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1CC2C(CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](CC([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C

Origin of Product

United States

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